
4-(bromomethyl)-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The bromomethyl group attached to the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-phenyl-1H-pyrazole typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the preparation of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of a constant-temperature water bath reactor under illumination has been reported to be effective .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids, and reduction reactions can yield alcohols or hydrocarbons.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Applications De Recherche Scientifique
4-(Bromomethyl)-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(bromomethyl)-1-phenyl-1H-pyrazole involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-Bromophenylacetic acid
- 4-Bromo-2-nitrotoluene
Uniqueness
4-(Bromomethyl)-1-phenyl-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. Unlike simple brominated benzenes, the presence of the pyrazole ring allows for additional interactions and reactivity, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C10H9BrN2 |
|---|---|
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C10H9BrN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 |
Clé InChI |
DPTQPUZPPFTLAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


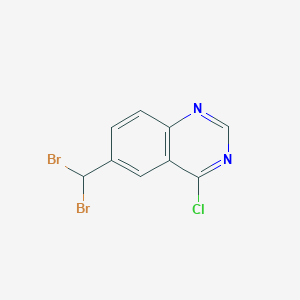
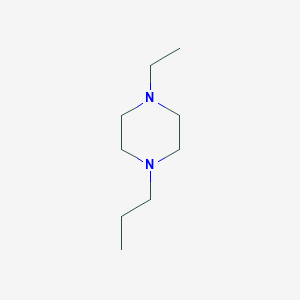

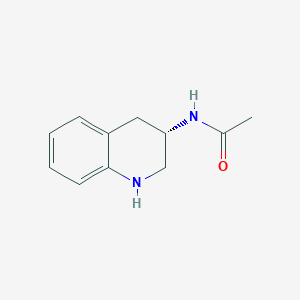

![methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate](/img/structure/B13121051.png)
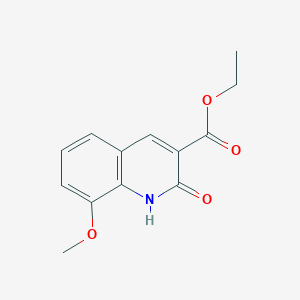
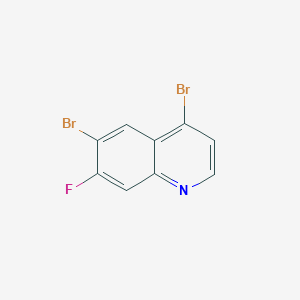
![1H-Imidazo[4,5-b][1,5]naphthyridine](/img/structure/B13121070.png)
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
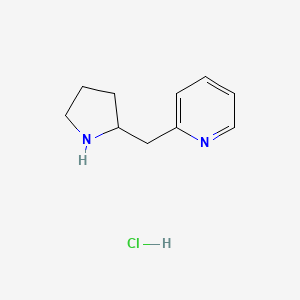
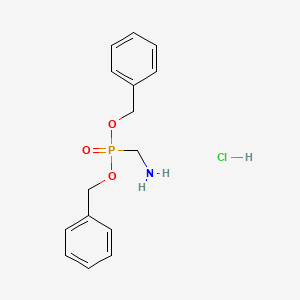
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
